N-(2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)acetamide
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Overview
Description
N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
The synthesis of N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which is then reacted with ethyl acetoacetate under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE can be compared with similar compounds such as:
4-Chloro-N-(4-methoxyphenyl)benzamide: This compound shares the chlorobenzoyl and methoxyphenyl groups but lacks the pyrrolidine ring, making it less complex and potentially less active in certain biological assays.
N-(p-Chlorobenzoyl)-p-anisidine: Another similar compound with a simpler structure, used as an intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C22H21ClN2O5 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[2-[(3Z)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H21ClN2O5/c1-13(26)24-11-12-25-19(14-5-9-17(30-2)10-6-14)18(21(28)22(25)29)20(27)15-3-7-16(23)8-4-15/h3-10,19,27H,11-12H2,1-2H3,(H,24,26)/b20-18- |
InChI Key |
MQISOQVEMDUKTB-ZZEZOPTASA-N |
Isomeric SMILES |
CC(=O)NCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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